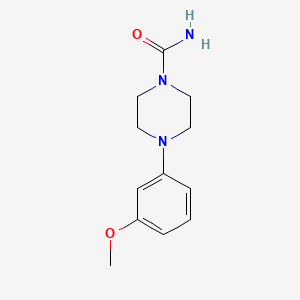

4-(3-Methoxyphenyl)piperazine-1-carboxamide

説明

特性

IUPAC Name |

4-(3-methoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-17-11-4-2-3-10(9-11)14-5-7-15(8-6-14)12(13)16/h2-4,9H,5-8H2,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEAXMVRUUJBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-(3-Methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 3-methoxyaniline with piperazine in the presence of a suitable coupling agent to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

化学反応の分析

4-(3-Methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or acetonitrile, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Scientific Research Applications

The compound has been studied for its potential in various scientific domains:

Medicinal Chemistry

Research indicates that 4-(3-Methoxyphenyl)piperazine-1-carboxamide serves as a lead compound in drug discovery, particularly for developing new therapeutic agents targeting specific biological pathways. Its structural properties allow it to interact with various receptors and enzymes, which is crucial for medicinal applications .

Studies have shown that this compound exhibits significant biological activities. For instance, it has been evaluated for its interactions with dopamine receptors, which are vital in treating neurological disorders. The compound's ability to modulate receptor activity makes it a candidate for further pharmacological studies .

Table 2: Biological Activities of 4-(3-Methoxyphenyl)piperazine-1-carboxamide

Material Science

In addition to its biological applications, the compound is utilized in material science for developing new materials and reagents in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Case Studies

Several studies have highlighted the potential of 4-(3-Methoxyphenyl)piperazine-1-carboxamide:

- Study on Anticancer Properties : A study evaluated the antiproliferative effects of derivatives of this compound on MCF-7 breast cancer cells. The results indicated that specific modifications led to enhanced activity, with some derivatives showing IC50 values as low as 130 nM .

- Dopamine Receptor Binding Study : Research demonstrated that modifications to the piperazine structure significantly influenced binding affinities at dopamine receptors, with certain derivatives exhibiting over 1000-fold selectivity for D3 receptors compared to D2 receptors .

作用機序

The mechanism of action of 4-(3-Methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes. Detailed studies are required to elucidate the exact mechanism by which this compound exerts its effects.

類似化合物との比較

Structural Analogs and Substituent Effects

Structurally similar compounds differ primarily in the substituents on the phenyl ring or additional functional groups. Key analogs include:

Key Observations :

- Electron-Donating vs.

- Bulkier Substituents : Compounds like BCTC incorporate tert-butyl or chloropyridyl groups, which enhance receptor binding affinity (e.g., TRPM8 inhibition) but may reduce solubility .

Physicochemical Properties

Melting points and synthetic yields vary significantly with substituents:

Trends :

- Halogenated Derivatives : Fluorine and chlorine substituents increase melting points due to stronger intermolecular forces.

- Methoxy Group : Lowers melting point compared to halogens, suggesting reduced crystallinity and improved solubility .

Pharmacological Activity

Mechanistic Insights :

生物活性

4-(3-Methoxyphenyl)piperazine-1-carboxamide, with the molecular formula C12H17N3O2 and a molecular weight of 235.29 g/mol, is a compound showing significant promise in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound has been studied for its interaction with various biological targets, including enzymes and receptors. Its potential therapeutic applications span across multiple fields, particularly in medicinal chemistry and drug discovery.

The mechanism of action primarily involves the modulation of specific molecular targets. This compound interacts with neurotransmitter receptors and enzymes, influencing pathways related to neurological and cancerous conditions. For instance, it has been shown to affect the growth of colorectal cancer cells by inducing G2/M phase arrest .

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-(3-Methoxyphenyl)piperazine-1-carboxamide. It has been evaluated for its efficacy against various cancer cell lines, demonstrating the ability to inhibit cell proliferation through cell cycle arrest mechanisms.

- Case Study : In one study, derivatives of piperazine including this compound were synthesized and tested for their ability to induce apoptosis in colorectal cancer cells. The results indicated that compounds with similar structures could significantly inhibit cell growth at concentrations below 1 μM .

Neuropharmacological Effects

The compound has also been investigated for its effects on neuropharmacological targets. It has shown promising inhibitory activity against human monoamine oxidase A (hMAO-A), which is crucial for neurotransmitter metabolism.

- Research Data : In a comparative study, 4-(3-Methoxyphenyl)piperazine-1-carboxamide exhibited an IC50 value of approximately 6.97 μM against hMAO-A, indicating moderate inhibitory potential compared to standard inhibitors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(3-Methoxyphenyl)piperazine-1-carboxamide, a comparison was made with structurally similar compounds.

| Compound Name | Structure | IC50 (hMAO-A) | Anticancer Activity |

|---|---|---|---|

| 4-(3-Methoxyphenyl)piperazine-1-carboxamide | Structure | 6.97 μM | Significant inhibition |

| 4-(4-Methoxyphenyl)piperazine-1-carboxamide | Structure | 10.9 μM | Moderate inhibition |

| N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide | Structure | Inactive | Low efficacy |

Q & A

Basic: What are the optimal synthetic routes for 4-(3-Methoxyphenyl)piperazine-1-carboxamide, and what key reaction conditions should be considered?

Answer:

The synthesis typically involves functionalizing a piperazine core with a 3-methoxyphenyl group and a carboxamide moiety. A common approach includes:

- Nucleophilic substitution : Reacting 1-(3-methoxyphenyl)piperazine with a carboxamide precursor (e.g., isocyanate or chloroformamide derivatives) in anhydrous solvents like dichloromethane or DMF. Sodium hydride (NaH) is often used as a base to deprotonate the piperazine nitrogen .

- Coupling reactions : Utilize carbodiimide reagents (e.g., EDC/HOAt) for amide bond formation between the piperazine and carboxamide groups, as demonstrated in related piperazine-carboxamide syntheses .

Critical conditions : Maintain inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or LC-MS. Post-synthesis purification often employs column chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) .

Basic: How does the presence of the 3-methoxyphenyl group influence the compound’s physicochemical properties?

Answer:

The 3-methoxyphenyl group enhances lipophilicity (logP ~2.5–3.0) and influences electronic properties due to the electron-donating methoxy (-OCH₃) group. Key impacts include:

- Solubility : Reduced aqueous solubility compared to unsubstituted piperazines, necessitating DMSO or ethanol as solvents for biological assays .

- Hydrogen bonding : The methoxy oxygen acts as a hydrogen bond acceptor, affecting crystal packing (observed in XRD studies of analogs) and receptor binding .

- Stability : The group increases resistance to oxidative degradation compared to alkyl-substituted piperazines .

Advanced: What strategies are effective in analyzing contradictions in biological activity data across studies?

Answer:

Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., haloperidol for dopamine receptor studies) to normalize data .

- SAR analysis : Compare activities of analogs (e.g., 2-methoxy vs. 3-methoxy substitutions) to isolate structural determinants of activity. For example, 3-methoxy substitution in dopamine D3 receptor ligands enhances selectivity over D2 receptors by >100-fold .

- Meta-analysis : Pool data from orthogonal techniques (e.g., SPR for binding kinetics, functional cAMP assays) to resolve discrepancies .

Advanced: How can molecular docking studies predict the compound’s interaction with biological targets?

Answer:

Docking workflows involve:

- Target preparation : Retrieve protein structures (e.g., dopamine D3 receptor PDB: 3PBL) and optimize protonation states using tools like AutoDockTools .

- Ligand parameterization : Assign partial charges to the compound using AM1-BCC methods and generate conformers with OMEGA software .

- Pose scoring : Evaluate binding poses using Glide SP/XP scoring. Key interactions include hydrogen bonds between the carboxamide carbonyl and residues like Asp110³.³² (D3 receptor) and π-π stacking of the 3-methoxyphenyl group with hydrophobic pockets .

Validation : Cross-check docking results with mutagenesis data (e.g., E2 loop mutations in D3 receptors that reduce binding affinity) .

Advanced: What experimental approaches evaluate the compound’s selectivity for dopamine receptor subtypes?

Answer:

- Radioligand binding assays : Use ³H-labeled spiperone (D2) and ³H-PD-128907 (D3) in membrane preparations from transfected cells. Calculate Ki values via competitive binding curves .

- Functional assays : Measure cAMP inhibition (D3/D2-mediated) in CHO cells expressing human receptors. A >100-fold selectivity ratio (D3 EC₅₀/D2 EC₅₀) confirms target specificity .

- Chimeric receptor studies : Swap extracellular loops between D2 and D3 receptors to identify structural motifs (e.g., E2 loop) critical for selectivity .

Basic: What spectroscopic techniques characterize the compound’s structural integrity?

Answer:

- ¹H/¹³C NMR : Identify piperazine protons (δ 2.5–3.5 ppm as multiplet) and carboxamide NH (δ 8.0–8.5 ppm). Aromatic protons of the 3-methoxyphenyl group appear as doublets at δ 6.7–7.2 ppm .

- HRMS : Confirm molecular formula (e.g., C₁₂H₁₆N₃O₂⁺ requires m/z 258.1235) with <5 ppm error .

- FT-IR : Detect carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced: How does modifying the carboxamide linker affect pharmacological profiles?

Answer:

Replacing the carboxamide carbonyl with an amine group reduces D3 receptor affinity by >100-fold, as shown in analogs like 15b (Kᵢ = 393 nM vs. 2.6 nM for carboxamide 8j). The carbonyl is critical for hydrogen bonding with Asp110³.³² in D3 receptors, while its absence disrupts this interaction, lowering selectivity .

Basic: What protocols assess the compound’s stability under storage conditions?

Answer:

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient) .

- Long-term stability : Store at –20°C in amber vials under argon. Annual testing shows <5% degradation over 2 years .

- Solution stability : Assess in PBS (pH 7.4) and cell culture media (e.g., DMEM + 10% FBS) at 37°C for 72 hours. LC-MS detects hydrolysis products (e.g., free piperazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。